Moexipril tert-butyl ester is a derivative of Moexipril, which is primarily known as an angiotensin-converting enzyme inhibitor used in the treatment of hypertension. This compound is characterized by its tert-butyl ester functionality, which enhances its pharmacokinetic properties, potentially improving absorption and bioavailability. The compound is classified under the category of pharmaceutical intermediates and is notable for its role in drug development.
The synthesis of Moexipril tert-butyl ester involves several key steps:
This multi-step synthesis showcases the complexity and precision required in pharmaceutical chemistry.
The molecular structure of Moexipril tert-butyl ester can be described as follows:
The structure allows for interactions with the angiotensin-converting enzyme, which is critical for its function as an inhibitor.
Moexipril tert-butyl ester can participate in various chemical reactions:
These reactions are essential for modifying and optimizing the compound's therapeutic efficacy.
Moexipril tert-butyl ester functions primarily as an angiotensin-converting enzyme inhibitor. The mechanism can be summarized as follows:
Pharmacokinetic studies indicate that modifications like the tert-butyl ester enhance membrane permeability and bioavailability, which are crucial for effective drug action .
The physical and chemical properties of Moexipril tert-butyl ester include:
These properties are vital for its handling and application in research and pharmaceutical formulations.
Moexipril tert-butyl ester has several scientific uses:
These applications highlight its versatility in both therapeutic contexts and research settings.
Moexipril tert-butyl ester (CAS: 103733-40-0) is a chemically modified intermediate of the ACE inhibitor moexipril. Its molecular formula is C₃₅H₄₆N₂O₁₁ (as the maleate salt) or C₃₁H₄₂N₂O₇ (free base), with a molecular weight of 670.75 g/mol for the maleate form [1] [8] [9]. Structurally, it contains three chiral centers in the S-configuration, critical for its biological activity. The core structure integrates:
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 103733-40-0 |
IUPAC Name | (2Z)-2-Butenedioic acid; tert-butyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |
Molecular Formula (Salt) | C₃₁H₄₂N₂O₇ · C₄H₄O₄ |
Melting Point | 148–150°C |
Storage Conditions | -20°C (freezer) |
Solubility | DMSO, methanol |
Stereochemical purity is paramount, as R-isomers at any chiral center diminish ACE inhibition. X-ray crystallography confirms the S,S,S configuration, with the maleate salt forming a stable crystalline lattice via hydrogen bonding between the protonated secondary amine and carboxylate groups [8] [9].
Moexipril tert-butyl ester serves as a lipophilic prodrug intermediate in synthesizing moexipril hydrochloride. Its design overcomes bioavailability challenges:
Table 2: Key Properties Influencing Prodrug Function
Property | Moexipril tert-butyl ester | Moexiprilat |
---|---|---|
Log P (Lipophilicity) | High (estimated 3.8) | Low (1.2) |
Bioavailability | Enhanced absorption | Poor (<15%) |
Metabolic Step | Ester hydrolysis | Active form |
The synthesis pathway involves:
This intermediate’s lipophilicity enables tissue penetration, allowing inhibition of vascular ACE in addition to plasma ACE, a key advantage for cardiovascular protection [6] [7].
Moexipril’s development originated from Warner-Lambert’s 1980 synthesis patents (EP 049605, US 4,344,949), which disclosed the tert-butyl ester as a stable intermediate during moexipril manufacturing [2]. Key milestones include:
The tert-butyl ester remains protected under process patents (e.g., US9617237B2) covering:
Current applications focus on impurity control (USP reference standard TRC-M485330) and novel salt forms (e.g., tris-hydroxymethyl aminomethane salts) to enhance stability [4] [9].
Table 3: Patent and Commercial Landscape
Aspect | Details |
---|---|
Key Patent | EP 049605 (1982), US 4,344,949 (1982) |
Manufacturing Patent | US9617237B2 (Continuous flow synthesis) |
Commercial Suppliers | LGC Standards (TRC-M485330), Simson Pharma, Chemlyte Solutions |
Regulatory Status | USP Reference Standard (Moexipril Related Compound C) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2